5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine
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Overview
Description
5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the 5th position, a methoxyethoxy group at the 2nd position, and a methyl group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine typically involves the bromination of 2-(2-methoxyethoxy)-3-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as the concentration of reactants, reaction time, and temperature. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine involves its interaction with specific molecular targets. The bromine atom and the methoxyethoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(2-methoxyethoxy)pyridine
- 5-Bromo-2-(2-methoxyethoxy)pyrimidine
- 5-Bromo-2-(2-methoxyethoxy)benzoic acid
Uniqueness
5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine is unique due to the presence of the methyl group at the 3rd position, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
5-bromo-2-(2-methoxyethoxy)-3-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-7-5-8(10)6-11-9(7)13-4-3-12-2/h5-6H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZGOCVKBCJPKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCCOC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726995 |
Source
|
Record name | 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1288996-83-7 |
Source
|
Record name | 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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